(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

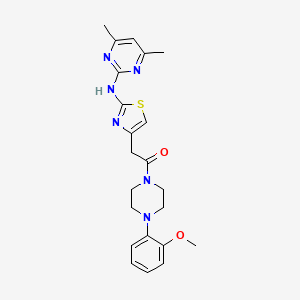

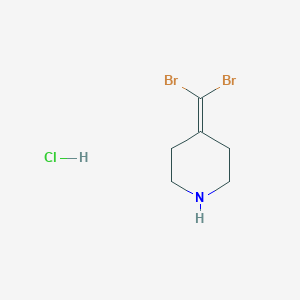

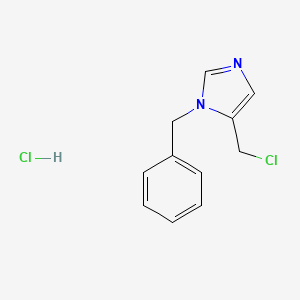

The compound “(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine” is a useful research chemical . It has a molecular weight of 209.20 and a molecular formula of C9H11N3O3 . The IUPAC name for this compound is 4-(6-nitropyridin-3-yl)morpholine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: C1COCCN1C2=CN=C(C=C2)N+[O-] . This compound has a complexity of 225 and a topological polar surface area of 71.2 .Physical And Chemical Properties Analysis

The compound “this compound” has a predicted boiling point of 423.2±45.0 °C and a predicted density of 1.325±0.06 g/cm3 . It also has a predicted LogP value of 1.41460 .Applications De Recherche Scientifique

Fluorescent Probes for Hypoxic Cells

A novel off-on fluorescent probe, 3-HF-NO2, was developed for selective detection of hypoxia or nitroreductase (NTR), incorporating a 4-nitroimidazole moiety as a hypoxic trigger and morpholine groups. It exhibited high selectivity, “Turn-On” fluorescence response, no cytotoxicity, large Stokes’ shift, dual emission, and was successfully applied for imaging the hypoxic status of tumor cells, such as HeLa cells (Feng et al., 2016).

Asymmetric Michael Reactions in Organic Synthesis

The compound has been used in catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins, using (S)-2-(morpholinomethyl)pyrrolidine as a catalyst. These reactions produced gamma-formyl nitro compounds, which could be converted to chiral, nonracemic 3,4-disubstituted pyrrolidines (Betancort & Barbas, 2001).

Insecticidal Properties

Pyridine derivatives, including morpholinium compounds, have demonstrated notable insecticidal activities. One such compound exhibited approximately four times the insecticidal activity of acetamiprid insecticide (Bakhite et al., 2014).

Polymerization Reactions

Morpholine derivatives, including morpholine-2,5-diones, have been explored in ring-opening polymerization reactions with metal catalysts. These studies are significant in understanding the polymerization behavior and the formation of kinetically-inert products (Chisholm et al., 2006).

Synthesis of Biologically Active Compounds

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing biologically active compounds, including small molecule anticancer drugs. Its derivatives have shown potential biological activities (Wang et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-4-(6-nitro-3-pyridyl)piperazine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

(3R)-3-methyl-4-(6-nitropyridin-3-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFQNEYMBKNBFW-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2968237.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2968239.png)

![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)

![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)